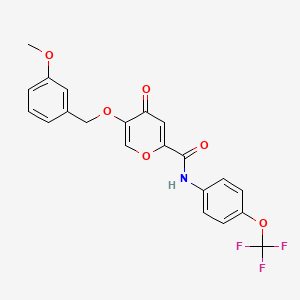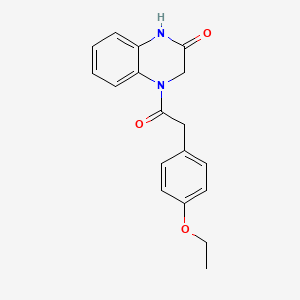
2-(4-Aminopiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Aminopiperidin-1-yl)acetamide” is a chemical compound with the CAS Number: 882562-51-8 . Its linear formula is C7H15N3O . It has an average mass of 157.214 Da and a monoisotopic mass of 157.121506 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) . This indicates the presence of a piperidine ring, an amine group, and an acetamide group in the molecule.Physical and Chemical Properties Analysis
“this compound” should be stored at 4°C and protected from light .Scientific Research Applications
Crystal Structure Analysis :
- The study of the crystal structure of similar compounds, like 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been conducted to understand their molecular conformation and stability, which is crucial for designing effective pharmaceuticals (Banerjee et al., 1991).
Memory Enhancement in Mice :
- Research on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives showed promising effects on enhancing memory ability in mice, indicating potential applications in neurocognitive disorders (Li Ming-zhu, 2008).
Enzyme Inhibition :
- N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase, suggesting potential for therapeutic applications in diseases like Alzheimer's (Khalid et al., 2014).
Antioxidant, Analgesic, and Anti-inflammatory Agent :
- A synthesized compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, displayed noticeable antioxidant, analgesic, and anti-inflammatory activities, which could be beneficial in managing pain and inflammation (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities :
- Certain derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities, with significant antifungal activity against Candida parapsilosis being observed (Yurttaş et al., 2015).
Synthesis in Oxidative Reactions :
- Compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate have been synthesized and utilized in various oxidative reactions, demonstrating their versatility in chemical synthesis (Mercadante et al., 2013).
Corrosion Inhibitors :
- Derivatives such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide have been synthesized and investigated as corrosion inhibitors, highlighting their potential application in industrial processes (Yıldırım et al., 2008).
Redox Reactions and Structural Analysis :
- Studies on redox derivatives of related compounds like 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl have provided insights into their structural and chemical properties, which are crucial for their application in redox chemistry (Sen' et al., 2014).
Potential Antitumor Activity :
- Synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown promising antitumor activity against various human tumor cell lines, suggesting their potential use in cancer therapy (Yurttaş et al., 2015).
Safety and Hazards
Future Directions
Piperidine derivatives, including “2-(4-Aminopiperidin-1-yl)acetamide”, are important in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of these compounds.
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRVCVWALQWYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl[(pyridin-4-yl)sulfamoyl]amine](/img/structure/B2766147.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)



![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2766163.png)

![2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2766165.png)
![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2766168.png)
